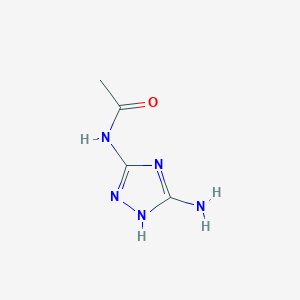

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential as biological compounds and their utility in drug synthesis. The 1,2,4-triazole core is a versatile scaffold that can be modified to produce compounds with a variety of biological activities.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various starting materials to introduce different substituents onto the triazole ring. In the case of the related compounds mentioned in the provided papers, the synthesis involves the reaction of 1,2,4-triazoles with other reagents such as 2-chloro-N-phenylacetamides in the presence of polyethylene glycol (PEG-400) to yield compounds like 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide with good yields and environmental friendliness . Although the specific synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using modern physical-chemical methods such as IR, NMR, and elemental analysis . These techniques allow for the detailed characterization of the compounds, ensuring that the desired modifications have been successfully made to the triazole ring.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are designed to introduce various functional groups to the core structure. For instance, the reaction of 1,2,4-triazoles with chloroacetamides in PEG-400 leads to the formation of N-phenylacetamide derivatives . The choice of reagents and conditions can lead to a wide range of different compounds, each with unique chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by the substituents attached to the triazole ring. These properties are crucial for the compounds' potential use as drugs, as they affect solubility, stability, and reactivity. The salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, for example, are synthesized using various organic and inorganic bases, which can lead to differences in their solubility and reactivity . The specific physical and chemical properties of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide would need to be determined using similar analytical methods.

科学的研究の応用

1. Antifungal Research

- Summary of the Application : N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have shown potential antifungal activity, particularly against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis .

- Methods of Application : The compounds were synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide via N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates which were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .

- Results or Outcomes : Many of the synthesized compounds showed greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

2. Organic Chemistry

- Summary of the Application : N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized as part of a study on their tautomerism .

- Methods of Application : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results or Outcomes : The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

3. Antifungal Agents

- Summary of the Application : Compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents have shown potential antifungal activity .

- Methods of Application : A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .

- Results or Outcomes : Many of the synthesized compounds showed greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .

4. Inhibitor of Mitochondrial and Chloroplast Function

- Summary of the Application : 3-Amino-1,2,4-triazole is an inhibitor of mitochondrial and chloroplast function .

- Methods of Application : Commercial grade 3-amino-1,2,4-triazole is used as a herbicide and cotton defoliant .

- Results or Outcomes : This compound is used in various industries due to its inhibitory effects .

5. Anticancer Screening

- Summary of the Application : Some derivatives of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been evaluated for their in vitro anticancer properties .

- Methods of Application : The compounds were synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .

- Results or Outcomes : The results of the anticancer screening are not specified in the source .

6. Inhibition of Carbonic Anhydrase Isozymes

- Summary of the Application : Some derivatives of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been studied for their inhibition of carbonic anhydrase isozymes .

- Methods of Application : The compounds were synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .

- Results or Outcomes : The results of the inhibition study are not specified in the source .

特性

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUZJMBBMFBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398507 |

Source

|

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

CAS RN |

80616-55-3 |

Source

|

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)